molecular formula C14H11ClFNO B331650 2-chloro-N-(3-fluorobenzyl)benzamide

2-chloro-N-(3-fluorobenzyl)benzamide

Cat. No.: B331650
M. Wt: 263.69 g/mol
InChI Key: RFIAULRGQVTLKX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-fluorobenzyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group and a 3-fluorobenzyl substituent on the amide nitrogen. Its structural uniqueness lies in the combination of halogens (Cl, F) at specific positions, which influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding and halogen bonding .

Properties

Molecular Formula

C14H11ClFNO

Molecular Weight

263.69 g/mol

IUPAC Name

2-chloro-N-[(3-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11ClFNO/c15-13-7-2-1-6-12(13)14(18)17-9-10-4-3-5-11(16)8-10/h1-8H,9H2,(H,17,18)

InChI Key

RFIAULRGQVTLKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substitution pattern on the benzamide core and the aryl/heteroaryl group significantly impacts physical properties. For example:

Compound Name Substituent (R) Melting Point (°C) Key NMR Shifts (¹H, ppm) Source
2-Chloro-N-(3-fluorobenzyl)benzamide 3-Fluorobenzyl Not reported Not available
2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide (14) 4,6-Dichloropyrimidinyl 156–158 NH: 11.52; ArH: 7.69
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide (15) 4-Chloro-6-methylpyrimidinyl 126–128 NH: 11.89; ArH: 7.65
2-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (4) 2-Fluoro-5-nitrophenyl Not reported NH: Not available
3-Chloro-N-(2-trifluoromethylphenyl)benzamide 2-Trifluoromethylphenyl Not reported Not available

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points due to enhanced dipole-dipole interactions. For instance, compound 14 (with two Cl atoms) melts at 156–158°C, whereas 15 (with a methyl group) melts lower at 126–128°C .
  • Fluorine substitution, as in the 3-fluorobenzyl group, may reduce melting points compared to bulkier substituents due to weaker van der Waals forces .
Spectroscopic Differences
  • NH Chemical Shifts : In pyrimidinyl-substituted analogs (e.g., compounds 14–18 ), NH protons resonate between 10.59–11.89 ppm, indicative of strong hydrogen bonding .
  • Aromatic Proton Shifts : The 2-chlorobenzoyl group consistently shows ArH peaks near 7.65–7.69 ppm across analogs, while substituents like trifluoroethoxy (compound 17 ) introduce downfield shifts due to electron-withdrawing effects .

Structural and Crystallographic Insights

  • Hydrogen Bonding : Close NH···F interactions, as observed in fluorinated benzamides (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide ), stabilize crystal packing and enhance thermal stability .
  • Crystal Engineering : Software like SHELXL and ORTEP-3 are critical for resolving halogen-substituted benzamides, where Cl/F atoms often induce complex torsion angles .

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